molecular formula C25H26O6 B045344 Fremontone CAS No. 124166-28-5

Fremontone

Cat. No. B045344
M. Wt: 422.5 g/mol
InChI Key: DKOOBSCWJFTXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fremontone is a chemical compound with the CAS number 124166-28-5 . Its chemical formula is C25H26O6 and it has a molecular weight of 422.47034 .


Chemical Reactions Analysis

The specific chemical reactions involving Fremontone are not provided in the available resources. Generally, the analysis of chemical reactions involves understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fremontone, such as its melting point, boiling point, density, and solubility, are not specified in the available resources . These properties can be determined using various analytical techniques .

Scientific Research Applications

Isoflavones and Antimutagenic Properties

Fremontone, an isoflavone isolated from the roots of Psorothamnus fremontii, has been studied for its antimitogenic properties. In 1989, a study isolated fremontone and another compound, fremontin, from this desert plant. Both compounds showed notable activity in inhibiting the mutagenicity of certain substances like ethyl methanesulfonate (EMS), 2-aminoanthracene (2AN), and acetylaminofluorene (AAF) in Salmonella typhimurium. Particularly, fremontone demonstrated a higher efficacy than fremontin in inhibiting mutagenicity, indicating its potential as a plant-derived antimutagenic agent (Manikumar et al., 1989).

Antibacterial Synergism with Methicillin

A 2021 study explored fremontone's antibacterial properties, particularly in combination with methicillin, against methicillin-resistant Staphylococcus aureus (MRSA). The study found that fremontone, when used in conjunction with methicillin, demonstrated a synergistic effect, significantly reducing the Minimum Inhibitory Concentration (MIC) of methicillin. This suggests fremontone's potential in enhancing the effectiveness of antibiotics against resistant bacterial strains (Kumarihamy et al., 2021).

Safety And Hazards

The specific safety and hazards associated with Fremontone are not provided in the available resources. Generally, safety and hazard information for a chemical compound includes its toxicity, flammability, and environmental impact .

properties

CAS RN

124166-28-5

Product Name

Fremontone

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C25H26O6/c1-6-25(4,5)18-11-16(22(28)15(23(18)29)8-7-13(2)3)17-12-31-20-10-14(26)9-19(27)21(20)24(17)30/h6-7,9-12,26-29H,1,8H2,2-5H3

InChI Key

DKOOBSCWJFTXKX-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC(=C1O)C(C)(C)C=C)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1O)C(C)(C)C=C)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C

Other CAS RN

124166-28-5

synonyms

3'-(gamma,gamma-dimethylallyl)-5'-(alpha,alpha-dimethylallyl)-5,7,2',4'-tetrahydroxyisoflavone
fremontone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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